3,5-Dichloro-4-methylbenzene-1-sulfonyl chloride
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Overview
Description
3,5-Dichloro-4-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H5Cl3O2S. It is a derivative of benzene, characterized by the presence of two chlorine atoms, a methyl group, and a sulfonyl chloride group attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-methylbenzene-1-sulfonyl chloride typically involves the chlorination of 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-4-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to form 3,5-dichloro-4-methylbenzenesulfonic acid using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the methyl group can lead to the formation of 3,5-dichloro-4-methylbenzenesulfonic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Reducing Agents: Lithium aluminum hydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products:
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
3,5-Dichloro-4-methylbenzenesulfonic acid: Formed by oxidation or reduction reactions.
Scientific Research Applications
3,5-Dichloro-4-methylbenzene-1-sulfonyl chloride is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly sulfonamide-based drugs.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-methylbenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical synthesis processes to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparison with Similar Compounds
4-Methylbenzenesulfonyl chloride: Lacks the chlorine substituents.
3,5-Dichlorobenzenesulfonyl chloride: Lacks the methyl group.
4-Chloro-3-methylbenzenesulfonyl chloride: Has only one chlorine substituent.
Uniqueness: 3,5-Dichloro-4-methylbenzene-1-sulfonyl chloride is unique due to the presence of both chlorine atoms and a methyl group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This combination of substituents makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3,5-dichloro-4-methylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O2S/c1-4-6(8)2-5(3-7(4)9)13(10,11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFWFOJPCBLRSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)S(=O)(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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